molecular formula C13H12N2O B12077970 1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one

1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one

Cat. No.: B12077970
M. Wt: 212.25 g/mol
InChI Key: KQOQCFQCJBROBL-UHFFFAOYSA-N
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Description

1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C13H12N2O This compound features a pyridine ring substituted with an amino group at the 3-position and a phenyl ring attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with 3-bromobenzaldehyde under basic conditions to form the intermediate 3-(3-aminopyridin-4-yl)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    1-(3-Aminopyridin-4-yl)ethanone: Lacks the phenyl ring, making it less complex.

    1-[3-(4-Aminopyridin-3-yl)phenyl]ethan-1-one: Similar structure but with different substitution pattern on the pyridine ring.

    1-[3-(3-Nitropyridin-4-yl)phenyl]ethan-1-one: Contains a nitro group instead of an amino group, leading to different reactivity and applications.

Uniqueness: 1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a phenyl ring attached to an ethanone moiety makes it a versatile compound for various applications.

Biological Activity

1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one, also referred to as 1-(3-Aminopyridin-4-yl)ethanone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and connected to a phenyl ring through an ethanone moiety. The structural formula can be represented as follows:

C11H12N2O\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}

This structure is crucial for its interaction with biological targets.

This compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The amino group on the pyridine ring can form hydrogen bonds with target molecules, while the phenyl and ethanone moieties facilitate hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects such as:

  • Antimicrobial activity against bacteria and fungi.
  • Inhibition of specific enzyme pathways , particularly those associated with neurological functions.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound possess notable antimicrobial properties. For instance, studies have shown that related pyridine derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 100 µg/mL for effective strains such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organisms
This compound<100S. aureus, E. coli
Related Pyridine Derivative75Bacillus subtilis
Related Pyridine Derivative125Enterococcus faecalis

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in relation to nitric oxide synthase (NOS) inhibition. Nitric oxide (NO) plays a crucial role in neuronal signaling, and dysregulation is implicated in various neurological disorders. Studies have highlighted that aminopyridine-based compounds can selectively inhibit neuronal NOS (nNOS), which may lead to therapeutic applications in conditions like neurodegeneration .

Study on Antibacterial Activity

In a study published in the journal Antibiotics, researchers evaluated the antibacterial efficacy of several aminopyridine derivatives, including this compound. The results indicated that these compounds significantly inhibited the growth of pathogenic bacteria, suggesting their potential as new antimicrobial agents .

Neuroprotective Research

A study focusing on the synthesis of aminopyridine-based inhibitors for nNOS reported that specific derivatives exhibited high potency and selectivity. These findings suggest that this compound may be developed into a therapeutic agent targeting neurodegenerative diseases .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

1-[3-(3-aminopyridin-4-yl)phenyl]ethanone

InChI

InChI=1S/C13H12N2O/c1-9(16)10-3-2-4-11(7-10)12-5-6-15-8-13(12)14/h2-8H,14H2,1H3

InChI Key

KQOQCFQCJBROBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C=NC=C2)N

Origin of Product

United States

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